molecular formula C18H16N2O2 B8260808 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER

Cat. No.: B8260808
M. Wt: 292.3 g/mol
InChI Key: BEAYNHUNFJQNTI-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER is a chemical compound with the molecular formula C18H16N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its biphenyl and cyanoacrylic acid ester functional groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER typically involves the reaction of biphenyl-4-ylamine with ethyl cyanoacetate under specific conditions. One common method involves the use of a solvent-free reaction, where the reactants are stirred at elevated temperatures to yield the desired product . Another method involves the use of solvents such as ethanol, where the reaction is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, cyanoacrylic acid derivatives, and amine derivatives .

Scientific Research Applications

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The biphenyl group allows for strong π-π interactions, while the cyanoacrylic acid ester group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Biphenyl-4-ylamino)-2-cyanoacrylic acid methyl ester
  • 3-(Biphenyl-4-ylamino)-2-cyanoacrylic acid propyl ester
  • 3-(Biphenyl-4-ylamino)-2-cyanoacrylic acid butyl ester

Uniqueness

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-phenylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)16(12-19)13-20-17-10-8-15(9-11-17)14-6-4-3-5-7-14/h3-11,13,20H,2H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAYNHUNFJQNTI-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-00-5
Record name 3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.